molecular formula C16H17ClFN3O3S B2716365 5-Chloro-2-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034633-37-7

5-Chloro-2-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2716365
CAS No.: 2034633-37-7
M. Wt: 385.84
InChI Key: TZXKQEXQXHQYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-Chloro-2-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine”, there are general methods for synthesizing similar compounds. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a method that’s not well developed but has been reported . This method involves a radical approach and can be paired with a Matteson–CH2–homologation .

Scientific Research Applications

Synthesis and Chemical Properties

  • Optical Purity and Synthesis Techniques : Research on derivatives of piperidine and pyrimidine, similar in structure to the compound of interest, demonstrates advancements in synthesis techniques that achieve optical purity, crucial for developing pharmaceuticals and research chemicals (Ruano, Alemán, & Cid, 2006).
  • Antitumor Drug Design : Sulfonamide derivatives, a part of the compound's structure, have been explored for their potential in creating antitumor agents with lower toxicity. This exploration includes designing derivatives with specific functional groups to enhance antitumor activity (Huang, Lin, & Huang, 2001).

Pharmacological Applications

  • Antitumor Activities : Synthesis of pyrimidine derivatives, which share a common moiety with the compound , has been targeted towards developing new antitumor agents. Studies have synthesized and evaluated derivatives for their antitumor activities, showcasing the potential of these compounds in cancer research (Grigoryan et al., 2000).
  • Herbicidal Applications : Fluoro intermediates related to the compound of interest have been prepared for use in herbicidal sulfonylureas. This research indicates the potential agricultural applications of such compounds, particularly in the development of selective post-emergence herbicides (Hamprecht et al., 1999).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Piperidine derivatives, related to the structural framework of the compound, have been investigated for their corrosion inhibition properties on iron. This research is crucial for developing new materials that can prevent corrosion in industrial applications (Kaya et al., 2016).

Crystal Structure and Molecular Interaction Studies

  • Crystal Structure Analysis : Studies on aminopyrimidine sulfonate interactions, which are relevant to understanding the molecular interactions involving pyrimidine derivatives, contribute to the field of crystallography and molecular design (Balasubramani, Muthiah, & Lynch, 2007).

Properties

IUPAC Name

5-chloro-2-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O3S/c17-13-8-19-16(20-9-13)24-14-5-3-7-21(10-14)25(22,23)11-12-4-1-2-6-15(12)18/h1-2,4,6,8-9,14H,3,5,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXKQEXQXHQYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2F)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.